
N-Propargyl-1(S)-aminoindan
Vue d'ensemble
Description
Le N-Propargyl-1(S)-Aminoindan est un composé organique connu pour ses propriétés pharmacologiques significatives. Il s'agit d'un dérivé de l'aminoindan et contient un groupe propargyle lié à l'atome d'azote. Ce composé a attiré l'attention en raison de ses effets neuroprotecteurs potentiels et de son rôle d'inhibiteur sélectif de la monoamine oxydase B (MAO-B).
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-Propargyl-1(S)-Aminoindan implique généralement la réaction de la 1-indanone avec la propargylamine en présence d'un agent réducteur tel que le borohydrure de sodium et l'acide acétique . Cette réaction donne du N-Propargyl-1-Aminoindan, qui peut être purifié et converti en sa forme énantiomérique.
Méthodes de production industrielle
La production industrielle du this compound implique souvent une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus peut inclure des étapes supplémentaires pour la purification et la séparation énantiomérique afin d'assurer la stéréochimie souhaitée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le N-Propargyl-1(S)-Aminoindan subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution: Le groupe propargyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution: Des réactifs tels que le bromure ou le chlorure de propargyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme élément de base pour synthétiser des molécules organiques complexes.
Biologie: Le composé est étudié pour ses propriétés neuroprotectrices et ses effets thérapeutiques potentiels sur les maladies neurodégénératives.
Industrie: Le composé est utilisé dans le développement de produits pharmaceutiques et d'autres molécules bioactives.
Mécanisme d'action
Le this compound exerce ses effets principalement par l'inhibition de la monoamine oxydase B (MAO-B). En inhibant cette enzyme, le composé augmente les niveaux de dopamine et d'autres monoamines dans le cerveau, ce qui peut aider à soulager les symptômes des maladies neurodégénératives. De plus, il a été démontré qu'il avait des effets neuroprotecteurs en réduisant le stress oxydatif et en favorisant la survie des neurones dopaminergiques .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
N-Propargyl-1(S)-aminoindan is an organic compound categorized within the indane family, with the molecular formula and a molecular weight of approximately 171.24 g/mol. Its IUPAC name is (1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine. The compound functions as a selective irreversible inhibitor of MAO-B, which plays a crucial role in the metabolism of dopamine in the brain. By inhibiting MAO-B, this compound helps maintain higher levels of dopamine, essential for various neurological functions .
Parkinson's Disease Treatment
The primary application of this compound is its use in treating Parkinson's disease through its active metabolite, rasagiline. Rasagiline has been shown to provide symptomatic relief from motor symptoms associated with Parkinson's disease by inhibiting striatal dopamine metabolism . Clinical trials have demonstrated that rasagiline is effective both as monotherapy and as an adjunct therapy to levodopa, significantly reducing "off" time in patients .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been found to enhance the expression of anti-apoptotic factors and protect against neuronal cell death in various in vitro and in vivo models relevant to Parkinson's disease . This neuroprotection may extend beyond Parkinson's disease to other neurodegenerative conditions.
Potential for Treating Other Disorders
Beyond Parkinson's disease, this compound is being investigated for its potential applications in treating memory disorders and dementia, particularly Alzheimer's disease. The compound’s ability to inhibit MAO-B suggests it could also be beneficial for mood disorders due to its influence on neurotransmitter levels .
Synthesis and Production
The synthesis of this compound typically involves chemical methods that allow for efficient production suitable for large-scale applications. Alternative approaches include chemoenzymatic methods utilizing biocatalysts, which can enhance yield and reduce environmental impact.
Case Studies and Clinical Trials
Several clinical trials have explored the efficacy of rasagiline (derived from this compound) in treating Parkinson's disease:
- TEMPO Study : This study highlighted the delayed-start analysis demonstrating that early treatment with rasagiline could slow disease progression compared to delayed treatment .
- Efficacy Trials : Multiple randomized controlled trials have confirmed rasagiline's safety and efficacy as both monotherapy and adjunct therapy for patients with varying stages of Parkinson's disease .
Data Summary
Application Area | Findings |
---|---|
Parkinson’s Disease | Effective as monotherapy; reduces motor symptoms; decreases "off" time when used with levodopa |
Neuroprotection | Enhances anti-apoptotic factor expression; protects against neuronal cell death |
Other Disorders | Potential applications in memory disorders and mood disorders due to MAO-B inhibition |
Mécanisme D'action
N-Propargyl-1(S)-Aminoindan exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B). By inhibiting this enzyme, the compound increases the levels of dopamine and other monoamines in the brain, which can help alleviate symptoms of neurodegenerative diseases. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of dopaminergic neurons .
Comparaison Avec Des Composés Similaires
Composés similaires
Rasagiline: Un autre inhibiteur de la MAO-B avec des propriétés neuroprotectrices similaires.
Sélegiline: Un inhibiteur bien connu de la MAO-B utilisé dans le traitement de la maladie de Parkinson.
Ladostigil: Un composé qui présente à la fois des effets inhibiteurs de la MAO-B et neuroprotecteurs.
Unicité
Le N-Propargyl-1(S)-Aminoindan est unique en raison de sa stéréochimie spécifique et de sa capacité à inhiber sélectivement la MAO-B sans produire de métabolites de type amphétamine. Cela en fait une option plus sûre et plus efficace pour une utilisation à long terme dans le traitement des maladies neurodégénératives .
Activité Biologique
N-Propargyl-1(S)-aminoindan, also known as rasagiline, is a compound that has garnered significant attention for its biological activity, particularly in the context of neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a propargylamine derivative that acts primarily as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). The compound's structure is crucial for its biological activity, particularly the propargyl moiety, which has been shown to enhance its neuroprotective properties.
- Inhibition of Monoamine Oxidase B :
- Neuroprotective Effects :
- Modulation of Neurotransmitter Release :
Therapeutic Applications
This compound has been primarily studied for its role in treating Parkinson's disease. Its ability to inhibit MAO-B makes it a valuable therapeutic option for managing motor symptoms and reducing functional decline in patients.
Clinical Studies
- A controlled study indicated that patients treated with rasagiline showed less functional decline over 12 months compared to those who delayed treatment .
- In animal models, rasagiline has been effective in preventing nigral cell death induced by neurotoxins, thereby confirming its protective role against dopaminergic neuron degeneration .
Case Study 1: Efficacy in Early Parkinson's Disease
In a clinical trial involving early-stage Parkinson's patients, rasagiline was administered at dosages up to 4 mg/day. Results demonstrated significant improvements in motor functions and quality of life metrics compared to placebo groups. Patients reported fewer side effects compared to traditional dopaminergic therapies .
Case Study 2: Neuroprotective Mechanisms
Research involving rat PC12 cells showed that rasagiline protects against beta-amyloid toxicity by increasing sAPPα secretion and activating MAPK pathways. This suggests that rasagiline may also have potential applications in Alzheimer's disease treatment due to its neuroprotective mechanisms .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with this compound compared to its enantiomer N-Propargyl-1(R)-aminoindan:
Activity Type | This compound | N-Propargyl-1(R)-aminoindan |
---|---|---|
MAO-B Inhibition | High | High |
Neuroprotection | Moderate | High |
Anti-apoptotic Activity | Moderate | High |
Efficacy in Parkinson's Disease | Effective | Effective |
Side Effects | Fewer | More pronounced |
Propriétés
IUPAC Name |
(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232866 | |
Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185517-74-2 | |
Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185517-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185517-74-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rasagiline, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM7HJ6CBA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: Does the binding difference between N-Propargyl-1(S)-aminoindan and Rasagiline affect their ability to inhibit MAO B?
A2: Yes, the difference in binding conformation influences the inhibitory potency towards MAO B. While both compounds inactivate the enzyme, Rasagiline exhibits a significantly higher specificity for MAO B compared to this compound []. This difference in potency highlights the importance of the specific interactions between the inhibitor's indan ring and the enzyme's active site for achieving selective and effective MAO B inhibition.
Q2: What is the significance of understanding these structural differences in MAO B inhibitors?
A3: Uncovering the detailed interactions between MAO B and its inhibitors, like the contrasting binding modes of this compound and Rasagiline, is crucial for drug design []. By understanding these structural nuances, researchers can tailor modifications to the inhibitor's scaffold. This structure-guided approach holds the potential to develop new MAO B inhibitors with enhanced selectivity, improved potency, and potentially, reduced side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.